![molecular formula C12H19NO2 B2716665 N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide CAS No. 1795087-50-1](/img/structure/B2716665.png)
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted at the 3-position with a propan-2-yl group, which is further connected to a pivalamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Furan derivatives can undergo various chemical reactions, potentially leading to interactions with biological targets .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical pathways due to their diverse chemical reactivity .
Result of Action
Furan derivatives have been associated with a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and 3-bromopropan-2-ol.
Formation of Intermediate: The first step involves the reaction of furan with 3-bromopropan-2-ol under basic conditions to form 1-(furan-3-yl)propan-2-ol.
Amidation Reaction: The intermediate 1-(furan-3-yl)propan-2-ol is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)pivalamide
- N-(1-(furan-3-yl)propan-2-yl)acetamide
- N-(1-(furan-3-yl)propan-2-yl)benzamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the furan ring and the presence of the pivalamide moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the pivalamide group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
The compound features a furan ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Anti-inflammatory Effects : The furan moiety contributes to the inhibition of pro-inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Activity : The compound exhibits scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound has significant effects on various cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15.4 | Induction of apoptosis |
RAW 264.7 (macrophage) | 20.1 | Inhibition of TNF-alpha production |
HepG2 (liver cancer) | 18.7 | Cell cycle arrest |
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound:
- Mouse Model : Administration of this compound at doses of 50 mg/kg resulted in a significant reduction in tumor size in xenograft models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A study involving mice with induced colitis showed that treatment with the compound reduced disease severity and histological damage by inhibiting inflammatory markers such as IL-6 and COX-2.
- Cancer Therapy Research : A clinical trial focusing on patients with advanced solid tumors indicated that the compound could enhance the efficacy of standard chemotherapy regimens when administered as an adjunct therapy.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(7-10-5-6-15-8-10)13-11(14)12(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNAPPPLXBDJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.